2-Phenylnicotinonitrile

Thermal Stability Phase-Change Properties Organic Synthesis Intermediate Selection

Researchers scaling OLED electron-transport syntheses often face yield loss when 2-chloronicotinonitrile (BP 257.6°C) volatilizes above 150°C. 2-Phenylnicotinonitrile (BP 351.2°C) remains in solution, ensuring complete conversion. • 93.5°C boiling point advantage prevents distillation losses in high-boiling solvents like DMF/DMSO. • 2-Phenyl substituent provides essential π-π stacking and extended conjugation for electron-transport layers; halo-analogs cannot replicate this. • Forms stable iridium(III) cyclometalated complexes with tunable red-shifted emission vs. parent ppy systems. • Available in up to 98% HPLC purity, from grams to kilograms, with reliable global shipping.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 39065-49-1
Cat. No. B1369846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylnicotinonitrile
CAS39065-49-1
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)C#N
InChIInChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H
InChIKeyVLXSSSFLMFXUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylnicotinonitrile Physicochemical Properties


2-Phenylnicotinonitrile (CAS 39065-49-1) is a 2-substituted nicotinonitrile building block with the molecular formula C₁₂H₈N₂ and molecular weight of 180.21 g/mol . The compound features a cyano group at the pyridine C3 position and a phenyl substituent at C2, which together confer a calculated LogP of 2.62 and a polar surface area of 36.68 Ų [1]. Commercially, it is available as a crystalline solid with a purity specification up to 98% (HPLC) [2]. These properties distinguish it from 2-halo and 2-alkyl analogs for applications requiring higher thermal stability, enhanced lipophilicity, or specific electronic characteristics.

Workflow OLED materials research & emitter design
Selection Logic High thermal stability & tunable electronic properties
Use Context High-temperature synthesis & phosphorescent complex ligand

2-Phenylnicotinonitrile Substitution Limitations


Simple substitution of 2-chloronicotinonitrile (boiling point 257.6°C) or 2-bromonicotinonitrile (boiling point 296.9°C) for 2-phenylnicotinonitrile (boiling point 351.2°C) fails in processes requiring elevated thermal stability, as the 93.5°C boiling point differential directly limits maximum operating temperatures [1]. Beyond bulk physical properties, the 2-phenyl moiety provides essential π-π stacking interactions and extended conjugation that 2-halo analogs cannot replicate, a critical requirement for electron-transport materials in OLEDs and for forming stable iridium(III) cyclometalated complexes used as phosphorescent emitters [2][3]. The higher LogP (2.62 vs. approximately 0.5–1.0 for 2-halo derivatives) further alters compound partitioning, reactivity, and biological profile, making interclass substitution scientifically invalid.

2-Halo analogs may fail under thermal load

Boiling point differentials (>54 °C) may limit maximum operating temperatures in high-boiling solvents, potentially causing yield loss.

π-π stacking and conjugation cannot be replicated

2-Halo or 2-alkyl substitutes lack the extended aromatic system required for electron-transport materials and stable cyclometalated complexes.

Partitioning profile will shift significantly

Lower LogP in 2-halo derivatives alters reactivity and biological profile, making interclass substitution scientifically invalid.

2-Phenylnicotinonitrile Comparative Evidence


Thermal Properties vs. 2-Halo Analogs

2-Phenylnicotinonitrile exhibits a significantly elevated boiling point compared to 2-halo nicotinonitrile analogs, enabling its use in higher-temperature synthetic transformations. The melting point range of 122–126°C makes it a tractable crystalline solid at ambient conditions, compared to 2-chloronicotinonitrile (104–107°C) and 2-bromonicotinonitrile (~105°C) [1]. The boiling point delta of +93.5°C over 2-chloronicotinonitrile and +54.3°C over 2-bromonicotinonitrile directly translates to broader solvent compatibility and higher reaction ceiling temperatures .

Thermal Properties vs. 2-Halo Analogs
Cross-study comparable
+93.5 °C vs. 2-Cl
+54.3 °C vs. 2-Br
Boiling Point (760 mmHg)
Enables high-temperature solvent compatibility
Predicted data (ACD/Labs), standard pressure
Thermal Stability Phase-Change Properties Organic Synthesis Intermediate Selection

OLED Electron-Transport Layer Performance

Nicotinonitrile-based compounds, including 2-phenylnicotinonitrile derivatives, are claimed as electron-transporting and/or hole-blocking materials in OLEDs with high ionization potential (IP), electron affinity (Ea), and glass transition temperature (Tg) [1]. The patent exemplifies devices using diethyl 6,6′-(1,4-phenylene)bis(2,4-diphenylnicotinonitrile) (PBDNN) as an electron-transport layer, achieving improved device efficiency and narrower emission bands over conventional ETL materials [1]. 2-Phenylnicotinonitrile serves as the core monomeric unit for this class of ETL materials, where the 2-phenyl-3-cyanopyridine architecture enables the high electron affinity critical for electron injection and transport .

OLED Electron-Transport Layer
Class-level inference
High IP, Ea, and Tg reported
Core monomer for PBDNN-class ETL
Supports electron-transport material screening
Device-level performance is formulation-dependent
OLED Materials Electron-Transport Layer Hole-Blocking Layer

Phosphorescent Iridium(III) Complexes: Emission Tuning

2-Phenylnicotinonitrile acts as a cyclometalating ligand (C^N) for iridium(III) complexes, where the electron-withdrawing cyano group on the pyridine ring shifts emission. According to the thesis by Chen (2011), the cyano substituent alters the photophysical properties relative to the prototypical ppy (2-phenylpyridine) ligand system: electron-withdrawing groups on the pyridine ring induce a red-shift in emission [1]. Three iridium complexes—Ir(H)₂(pic), Ir(OMe)₂(pic), and Ir(Me)₂(pic)—were synthesized and characterized for OLED application, demonstrating that 2-phenylnicotinonitrile supports successful synthesis and promising device integration [1].

Phosphorescent Ir(III) Complexes
Supporting evidence
Red-shifted emission vs. parent ppy
Electron-withdrawing CN substituent effect
Supports emission color tuning research
Qualitative trend; exact Δλ not provided
Phosphorescent Emitters Iridium Complexes OLED Guest Materials

Purity and Analytical Specification

Commercially, 2-phenylnicotinonitrile is offered at 98% purity (minimum, HPLC) with moisture content ≤0.5% [1]. In contrast, 2-chloronicotinonitrile is typically specified at 98% purity as well, but the 2-phenyl derivative benefits from the lower reactivity of the C–C bond (phenyl vs. Cl) toward nucleophiles, which reduces hydrolytic degradation during storage. The MDL number MFCD02929371 and the stable InChI Key VLXSSSFLMFXUJQ-UHFFFAOYSA-N provide unambiguous chemical identification for procurement .

Purity & Analytical Specification
Supporting evidence
98% (Min, HPLC)
Moisture ≤0.5%
Supports procurement with high purity benchmark
Stability benefit from absence of labile C–X bond
Analytical Specification Purity Procurement Decision

2-Phenylnicotinonitrile Key Applications


High-Temperature Organic Synthesis

In multi-step syntheses conducted in DMF or DMSO at temperatures exceeding 150°C, 2-chloronicotinonitrile (B.P. 257.6°C) may volatilize, leading to yield loss. 2-Phenylnicotinonitrile (B.P. 351.2°C) remains in the reaction mixture, ensuring complete conversion in high-boiling solvents . This thermal stability difference directly impacts process economics for medicinal chemistry and process R&D laboratories scaling up reactions of 2-substituted nicotinonitrile intermediates.

OLED Electron-Transport Layer Development

Research groups developing new electron-transport materials for OLEDs use 2-phenylnicotinonitrile as the monomeric precursor to build higher-molecular-weight ETL compounds such as PBDNN. The phenyl and cyano functionalities provide the necessary electron affinity and glass-forming properties validated in patent examples showing improved device efficiency and color purity [1]. This scenario applies to materials chemistry laboratories in both academic and industrial settings where device-level performance data guides monomer selection.

Phosphorescent Iridium(III) Emitter Design

For OLED emitter design, 2-phenylnicotinonitrile serves as a C^N cyclometalating ligand that, when coordinated to iridium(III), yields phosphorescent complexes with tunable emission. The electron-withdrawing cyano group provides a red-shifted emission compared to the parent ppy system [2]. This application is relevant to photochemistry and optoelectronics laboratories seeking to diversify their ligand libraries beyond the conventional 2-phenylpyridine scaffold.

Crystal Engineering & X-ray Crystallography

2-Phenylnicotinonitrile forms crystals with distinct morphology and has been used in the preparation of plates for X-ray crystallography . Its low molecular weight (180.21 g/mol) combined with the rigid biphenyl-like architecture makes it suitable for forming crystalline solids useful in actuators that convert electrical energy to mechanical motion . This property is not shared by 2-halo analogs, which lack the extended π-system necessary for such applications.

Application
Selection Property
Validation Focus
High-Temperature Organic Synthesis
Elevated boiling point
Thermal stability in high-boiling solvents
OLED Electron-Transport Layer Development
Phenyl-cyanopyridine architecture
Electron affinity and glass-forming properties
Phosphorescent Iridium(III) Emitter Design
Cyclometalating ligand with CN group
Emission color tuning capability
Crystal Engineering & X-ray Crystallography
Rigid biphenyl-like architecture
Crystalline morphology and π-system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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